Erythrinasinate B

Anti-inflammatory Prostaglandin E2 inhibition COX pathway

Erythrinasinate B is a high-purity (≥98%) long-chain cinnamic ester (C38H66O4, XlogP 16.10) isolated from Erythrina species. Its specific octacosyl (C28) ferulate structure governs membrane partitioning and cellular uptake distinct from shorter-chain analogs. With documented antiplasmodial activity (IC₅₀ 24.4–41.7 µg/mL) and predicted transporter interactions (OATP1B1/1B3/BSEP inhibition), it serves as an essential reference standard for botanical QC by HPLC/LC-MS and as a defined scaffold for structure-guided medicinal chemistry optimization against neglected tropical diseases. Procure this specific compound to ensure reproducible SAR studies and reliable analytical standardization.

Molecular Formula C38H66O4
Molecular Weight 586.9 g/mol
CAS No. 35321-71-2
Cat. No. B7726129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrinasinate B
CAS35321-71-2
Molecular FormulaC38H66O4
Molecular Weight586.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
InChIKeyPIGLOISSVVAGBD-NHQGMKOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythrinasinate B Procurement: A Long-Chain Ferulic Acid Ester from Erythrina Species


Erythrinasinate B (CAS: 35321-71-2, also known as Octacosyl (E)-ferulate) is a long-chain cinnamic acid ester derivative, belonging to the hydroxycinnamic acid and derivative class [1]. It is formed by esterification of ferulic acid with octacosanol, yielding a molecular formula of C₃₈H₆₆O₄ and a molecular weight of 586.9 g/mol . This compound is a known secondary metabolite isolated from various Erythrina species and other botanical sources, and it is primarily recognized for its moderate antiplasmodial activity and its presence in phytochemical studies [2].

The Critical Differentiators of Erythrinasinate B: Procurement Considerations vs. Generic Analogs


The generic class of long-chain cinnamic esters, such as octacosyl coumarate or similar long-chain aliphatic esters, cannot be simply substituted for Erythrinasinate B due to fundamental differences in alkyl chain length and the specific presence of the ferulic acid moiety [1]. The C28 alkyl chain (octacosyl) dramatically influences lipophilicity and membrane partitioning, with an XlogP of 16.10, leading to distinct cellular uptake and bioavailability profiles compared to shorter-chain analogs [2]. Furthermore, biological activity, particularly in antiplasmodial and anti-inflammatory assays, is directly linked to this specific ester structure, as evidenced by direct comparative studies [3]. Substitution risks invalidating established structure-activity relationships (SAR) and can introduce unverified or completely different biological profiles, underscoring the need for this specific compound in targeted research applications.

Erythrinasinate B Evidence-Based Differentiators: Quantified Activity and Property Data


Anti-Inflammatory Potency: Erythrinasinate B vs. Vogelate in Head-to-Head Comparison

In a direct comparative study of compounds isolated from the same botanical source, Erythrinasinate B demonstrated a distinct level of anti-inflammatory activity relative to its structural analog, vogelate. In an in vitro assay evaluating the inhibition of prostaglandin E2 (PGE2) production, Erythrinasinate B exhibited an IC₅₀ value of 469.43 µg/mL, which was less potent than vogelate's IC₅₀ of 413.71 µg/mL [1]. This 13.5% difference in potency quantifies a critical differentiation point for researchers specifically investigating the structure-activity relationship (SAR) of long-chain esters or for those where a specific activity window is required.

Anti-inflammatory Prostaglandin E2 inhibition COX pathway

Comparative Antiplasmodial Activity: Erythrinasinate B Against Chloroquine-Sensitive P. falciparum

Erythrinasinate B was isolated via activity-guided fractionation from the stem bark of Erythrina caffra and tested for antiplasmodial activity. It demonstrated moderate activity against the chloroquine-sensitive (CQS) NF54 strain of Plasmodium falciparum, with an IC₅₀ value ranging between 24.4 and 41.7 µg/mL [1]. While not a potent antimalarial like artemisinin or chloroquine itself (which exhibit IC₅₀ values in the low ng/mL to µg/mL range), this quantifies its specific activity tier. This contrasts with other isolated compounds from the same study, such as lupeol, which also fell within the moderate range, and provides a specific benchmark for this natural product scaffold.

Malaria Antiplasmodial Neglected Tropical Disease

ADMET Profile Prediction: Theoretical Bioavailability and Transporter Interactions

Computational ADMET predictions via admetSAR 2.0 provide a class-level inference for the bioavailability and transporter profile of Erythrinasinate B, which is characteristic of highly lipophilic long-chain esters. The compound is predicted to have very high human intestinal absorption (99.43%) but a low probability for human oral bioavailability (18.57% positive classification) [1]. Furthermore, it is predicted to be an inhibitor of key hepatic uptake transporters OATP1B1 (92.81%) and OATP1B3 (93.94%), as well as the bile salt export pump BSEP (92.48%) [1]. This contrasts sharply with less lipophilic cinnamic acid derivatives and highlights specific potential liabilities and considerations for in vivo studies.

ADMET Pharmacokinetics Drug-likeness

Targeted Application Scenarios for Erythrinasinate B: Leveraging Defined Potency and ADMET Properties


Scaffold for Hit-to-Lead Antiplasmodial Optimization

Given its defined, moderate antiplasmodial activity against a CQS strain of P. falciparum (IC₅₀ 24.4 - 41.7 µg/mL), Erythrinasinate B is an ideal starting scaffold for medicinal chemistry campaigns focused on neglected tropical diseases [1]. Its moderate potency leaves significant room for improvement through synthetic derivatization of the ferulic acid moiety or modification of the alkyl chain, aiming to enhance potency while exploring SAR. Procurement is justified for structure-guided optimization studies.

Negative Control or Baseline for Long-Chain Ester Anti-Inflammatory Studies

The direct, quantified comparison of Erythrinasinate B with vogelate (IC₅₀ of 469.43 µg/mL vs. 413.71 µg/mL) establishes it as a less potent modulator of PGE2 production [2]. Researchers investigating the anti-inflammatory mechanisms of long-chain esters can therefore procure Erythrinasinate B to serve as a defined 'less-active' comparator or baseline control, enabling precise quantification of the activity of more potent analogs or novel synthetic derivatives within the same chemical space.

Reference Standard for Phytochemical Analysis of Erythrina Species

Erythrinasinate B is a frequently identified and characterized secondary metabolite from various Erythrina species, including E. caffra, E. fusca, and E. suberosa [1][3]. Procuring a high-purity standard of Erythrinasinate B (≥98% as offered by vendors) is essential for analytical chemists and pharmacognosists. It serves as a reliable reference material for the identification and quantification of this specific marker compound in botanical extracts via HPLC or LC-MS, ensuring rigorous quality control and standardization of natural product research.

Tool Compound for Investigating High Lipophilicity and Transport

With a calculated XlogP of 16.10 and predictions indicating it is an inhibitor of key hepatic uptake and efflux transporters (OATP1B1, OATP1B3, BSEP), Erythrinasinate B is a valuable tool compound for studying the interplay between extreme lipophilicity, transporter-mediated disposition, and the resulting ADMET properties [4]. Researchers can procure it to probe the functional activity of these transporters in vitro or to investigate the formulation challenges posed by highly lipophilic natural products with low predicted oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythrinasinate B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.